Benzylpenicilloic Acid Benzathide
Description
Overview of Benzylpenicillin (Penicillin G) Hydrolytic Pathways
Benzylpenicillin, also known as Penicillin G, is a natural antibiotic that can degrade through several hydrolytic pathways. nih.govwikipedia.org The degradation process is complex and sensitive to environmental conditions such as pH. nih.govcore.ac.uk The primary and most well-known pathway involves the hydrolytic opening of the four-membered beta-lactam ring. wikipedia.orgtaylorandfrancis.com This cleavage inactivates the antibiotic's ability to inhibit bacterial cell wall synthesis. libretexts.orgmathewsopenaccess.com
In aqueous solutions, the stability of benzylpenicillin is pH-dependent, with increased degradation observed in both acidic and alkaline conditions. nih.gov Under acidic conditions, benzylpenicillin can be transformed into products like penilloic acid and penicilloic acid. nih.govnih.govpku.edu.cn The degradation in aqueous solution is considered a complex process, with several products being formed. core.ac.uk
The major degradation products that have been identified include:
Penicilloic acid : Formed by the opening of the beta-lactam ring. nih.gov
Penilloic acid : Another significant degradation product found in surface water and wastewater. nih.gov
Isopenillic acid : Also identified as a degradation product in aquatic environments. nih.gov
These hydrolytic pathways are of interest not only for understanding the drug's stability but also for their implications in environmental science and drug allergy. nih.govnih.gov
Academic Context of Penicilloic Acid Formation
The formation of penicilloic acid from penicillin is a key event in the degradation of this class of antibiotics. It is the product of the hydrolysis of the amide bond within the beta-lactam ring. wikipedia.orgresearchgate.net This reaction results in the loss of antibacterial activity, as the intact beta-lactam ring is essential for inhibiting the transpeptidase enzymes responsible for bacterial cell wall synthesis. libretexts.orgkhanacademy.org The formation of penicilloic acid is also a critical factor in penicillin allergy, as it can act as a hapten, reacting with proteins to form antigenic determinants that can trigger an immune response. wikipedia.orgyoutube.com
The non-enzymatic breakdown of benzylpenicillin occurs spontaneously in aqueous solutions and is influenced by pH. nih.gov In acidic media, hydrolysis is more pronounced compared to physiological conditions. nih.gov This spontaneous hydrolysis leads to the formation of several degradation products.
Key non-enzymatic hydrolysis products of Benzylpenicillin include:
Benzylpenicilloic acid : The direct result of the beta-lactam ring opening. nih.govcore.ac.uk
Benzylpenilloic acid : This product can subsequently epimerize and degrade further. core.ac.uk
D-Penicillamine : A further degradation product formed from benzylpenilloic acid in acidic conditions. core.ac.uk
Benzylpenilloaldehyde : Another degradation product arising from benzylpenilloic acid in an acidic environment. core.ac.uk
The table below summarizes the major degradation products of Benzylpenicillin identified under different conditions.
| Condition | Major Degradation Products | Reference |
| Buffered Solution | Penicilloic acid, Penicillic acid, Penilloic acid | nih.gov |
| Acidic Solution | Benzylpenicilloic acid, Benzylpenilloic acid, D-penicillamine, Benzylpenilloaldehyde | core.ac.uk |
| Aquatic Environment | Penilloic acid, Penicilloic acid, Isopenillic acid | nih.gov |
The primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. libretexts.orgnih.gov These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. youtube.commathewsopenaccess.comresearchgate.net This enzymatic reaction is highly efficient and is a major clinical challenge. researchgate.net
The process of enzymatic hydrolysis by beta-lactamase involves two main steps:
Acylation : A serine residue in the active site of the enzyme attacks the carbonyl carbon of the beta-lactam ring, forming a covalent acyl-enzyme intermediate. taylorandfrancis.comnih.gov
Deacylation : A water molecule then hydrolyzes this intermediate, releasing the inactivated penicilloic acid and regenerating the free enzyme. taylorandfrancis.com
The product of this enzymatic action is penicilloic acid. asm.orgwikipedia.org This rapid inactivation prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), thereby allowing the bacteria to survive and continue to build their cell walls. nih.govyoutube.com
Another class of enzymes, known as penicillin amidases (or acylases), can also hydrolyze benzylpenicillin. researchgate.netnih.gov These enzymes, however, cleave the amide bond of the side chain to produce 6-aminopenicillanic acid (6-APA) and phenylacetic acid, which is a key step in the industrial production of semisynthetic penicillins. researchgate.netnih.govnih.gov
Definition and Structural Context of Benzylpenicilloic Acid Benzathide
This compound is identified as an impurity of Benzathine Benzylpenicillin. cymitquimica.com It is a salt formed from the reaction of two molecules: benzylpenicilloic acid and benzathine (also known as N,N'-dibenzylethylenediamine).
Structurally, benzylpenicilloic acid is the dicarboxylic acid derivative of benzylpenicillin, formed by the hydrolytic cleavage of the beta-lactam ring. Benzathine is a diamine that can form salts with acidic compounds. The formation of this compound involves an acid-base reaction where the two carboxylic acid groups of benzylpenicilloic acid react with the two amino groups of the benzathine molecule.
The following table details the chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C32H38N4O4S | cymitquimica.com |
| Molecular Weight | 574.73 g/mol | |
| Appearance | White to Light Beige Solid | |
| Synonyms | Benzathine Benzylpenicillin Impurity C (EP) | cymitquimica.com |
| Melting Point | >172°C (decomposes) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H38N4O4S |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2R,4S)-2-[(1R)-2-[benzyl-[2-(benzylamino)ethyl]amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C32H38N4O4S/c1-32(2)28(31(39)40)35-29(41-32)27(34-26(37)20-23-12-6-3-7-13-23)30(38)36(22-25-16-10-5-11-17-25)19-18-33-21-24-14-8-4-9-15-24/h3-17,27-29,33,35H,18-22H2,1-2H3,(H,34,37)(H,39,40)/t27-,28-,29+/m0/s1 |
InChI Key |
QRTJRLAIZBFXKP-YTCPBCGMSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N(CCNCC2=CC=CC=C2)CC3=CC=CC=C3)NC(=O)CC4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)N(CCNCC2=CC=CC=C2)CC3=CC=CC=C3)NC(=O)CC4=CC=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Chemical Formation and Synthetic Pathways of Benzylpenicilloic Acid
Non-Enzymatic Hydrolysis Mechanisms of Benzylpenicillin
The inherent reactivity of the β-lactam ring in benzylpenicillin makes it susceptible to hydrolysis under various conditions, leading to the formation of benzylpenicilloic acid. khanacademy.orgyoutube.com This process does not require the presence of an enzyme and is significantly influenced by the chemical environment.
The degradation of benzylpenicillin in aqueous solutions is highly dependent on pH. purdue.edunih.gov The hydrolysis of the β-lactam ring is the principal degradation pathway in alkaline, neutral, and weakly acidic environments. purdue.educore.ac.uk
In alkaline solutions, the primary degradation product is benzylpenicilloic acid. purdue.edu The reaction proceeds via nucleophilic attack by a hydroxide (B78521) ion on the β-lactam carbonyl group. researchgate.net The direct product of this hydrolysis is the (5R,6R)-benzylpenicilloic acid isomer. purdue.edu This isomer then undergoes a slower, reversible epimerization process to form the more stable (5S,6R)-epimer. purdue.edu At equilibrium, the (5S,6R) form is the predominant isomer. purdue.edu The degradation kinetics follow a pseudo-first-order model, with the rate being significantly faster under both acidic and alkaline conditions compared to neutral pH. nih.gov For instance, studies have shown the degradation rate constant (k) to be highest at pH 4, followed by pH 10, with the slowest degradation occurring around pH 7. nih.gov
Under acidic conditions (e.g., pH 2-3), the degradation pathway becomes more complex, leading to the formation of benzylpenillic acid via an intramolecular rearrangement involving an oxazolone-thiazolidine intermediate. core.ac.uk
| pH Condition | Primary Degradation Product(s) | Key Mechanistic Features | Relative Rate |
|---|---|---|---|
| Acidic (pH < 4) | Benzylpenillic Acid, Benzylpenicillenic Acid | Intramolecular rearrangement via an oxazolone-thiazolidine intermediate. core.ac.uk | Fast nih.gov |
| Neutral (pH ≈ 7) | Benzylpenicilloic Acid | Hydrolysis of the β-lactam ring. purdue.edunih.gov | Slowest nih.gov |
| Alkaline (pH > 8) | Benzylpenicilloic Acid | Direct nucleophilic attack by hydroxide ions on the β-lactam ring, followed by isomerization. purdue.eduresearchgate.net | Fast nih.gov |
The stability of benzylpenicillin is also affected by the solvent system and the presence of metal ions. The hydrolysis can be catalyzed by various oxygen bases, such as alkoxide ions in alcohol-based solvent systems. hud.ac.ukresearchgate.net This catalysis proceeds through a nucleophilic pathway where an intermediate ester can sometimes be detected. hud.ac.uk The rate of this alcohol-catalyzed hydrolysis is dependent on the basicity of the alcohol. researchgate.net
Certain metal ions can significantly catalyze the hydrolysis of the β-lactam ring. nih.govresearchgate.netnih.gov This catalytic effect often occurs through the formation of a complex between the metal ion and the penicillin molecule, which stabilizes the transition state for hydroxide ion attack. researchgate.net The carboxylate group and the β-lactam nitrogen have been identified as potential coordination sites for metal ions. researchgate.netnih.gov Zinc (Zn²⁺) ions, in particular, have been shown to be potent catalysts for this hydrolysis, with other ions showing varying degrees of activity. nih.govnih.gov
| Metal Ion | Observed Catalytic Effect | Reference |
|---|---|---|
| Zinc (Zn²⁺) | Strong catalytic effect; most significant among tested ions. | nih.govnih.gov |
| Copper (Cu²⁺) | Greater catalytic effect than Zn²⁺, Ni²⁺, or Co²⁺ in some studies; promotes hydrolysis and/or oxidation. | researchgate.net |
| Cobalt (Co²⁺) | Moderate catalytic activity, but significantly less than zinc. | nih.gov |
| Cadmium (Cd²⁺) | Some catalytic activity, greater than manganese. | nih.gov |
| Manganese (Mn²⁺) | Slight catalytic activity. | nih.govnih.gov |
| Nickel (Ni²⁺) | No significant activity observed in some studies. | nih.gov |
| Iron (Fe²⁺) | No positive effect observed during hydrothermal treatment. | nih.gov |
Enzymatic Conversion of Benzylpenicillin to Benzylpenicilloic Acid
The most significant pathway for the inactivation of benzylpenicillin in biological systems is through enzymatic hydrolysis, primarily mediated by β-lactamase enzymes. nih.govnih.gov
β-Lactamases are enzymes produced by various bacteria that confer resistance to β-lactam antibiotics. nih.govmdpi.com These enzymes catalyze the hydrolysis of the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. nih.govresearchgate.net The product of this enzymatic action on benzylpenicillin is benzylpenicilloic acid. sigmaaldrich.com
The mechanism for serine-based β-lactamases (Classes A, C, and D) involves a two-step process. mdpi.com First, a serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate. nih.govmdpi.com In the second step, a water molecule, often activated by a conserved glutamic acid residue, hydrolyzes this intermediate, releasing the inactive benzylpenicilloic acid and regenerating the free enzyme. mdpi.com One unit of β-lactamase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of benzylpenicillin to benzylpenicilloic acid per minute at pH 7.0 and 25°C. sigmaaldrich.com
The primary product of β-lactamase-mediated hydrolysis of benzylpenicillin is D-benzylpenicilloic acid. nih.gov This product can be identified and quantified using various analytical techniques. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are commonly employed to separate benzylpenicillin from its degradation products, including benzylpenicilloic acid. purdue.educore.ac.uk Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the structure of the hydrolyzed product. purdue.edunih.gov Colorimetric methods have also been modified to estimate the levels of both benzylpenicillin and its corresponding penicilloic acid in biological samples like urine. nih.gov In patients with infections caused by β-lactamase-producing bacteria, the administration of benzylpenicillin can lead to the urinary excretion of benzylpenicilloic acid. nih.gov
Targeted Chemical Synthesis Routes to Benzylpenicilloic Acid and its Derivatives
While benzylpenicilloic acid is most often studied as a degradation product, its targeted synthesis is necessary for use as a reference standard in analytical methods and for research into penicillin allergy. core.ac.ukchemicalbook.com The most direct route for its preparation is the controlled hydrolysis of benzylpenicillin. This can be achieved by carefully adjusting the pH of a benzylpenicillin solution to the alkaline range (e.g., pH 10.0) and allowing the reaction to proceed until the starting material is consumed, followed by isolation and purification of the resulting benzylpenicilloic acid. purdue.edu
Furthermore, the enzymatic hydrolysis of benzylpenicillin is a key industrial process, not for producing benzylpenicilloic acid, but for producing 6-aminopenicillanic acid (6-APA). nih.govresearchgate.netnih.gov This is achieved using a different enzyme, penicillin acylase (or amidase), which cleaves the side chain from the β-lactam ring. researchgate.netnih.gov 6-APA is a crucial intermediate for the synthesis of numerous semi-synthetic penicillins. researchgate.net
Precursor Chemistry and Reaction Conditions
The principal precursors for the formation of benzylpenicilloic acid benzathide are benzylpenicillin and benzathine.
Table 1: Precursors for this compound Formation
| Precursor Name | Chemical Formula | Role in Reaction |
| Benzylpenicillin (Penicillin G) | C₁₆H₁₈N₂O₄S | Source of the benzylpenicilloic acid moiety |
| Benzathine (N,N'-dibenzylethylenediamine) | C₁₆H₂₀N₂ | Diamine base that forms a salt with benzylpenicilloic acid |
The formation of benzylpenicilloic acid from benzylpenicillin is essentially a hydrolysis reaction. The conditions influencing this degradation are critical to the formation of the impurity.
pH: The hydrolysis of the β-lactam ring is significantly influenced by pH. Both acidic and alkaline conditions can accelerate the degradation of benzylpenicillin to form benzylpenicilloic acid. google.com
Temperature: Elevated temperatures can increase the rate of hydrolysis of the β-lactam ring, leading to a higher concentration of benzylpenicilloic acid.
Presence of Water: As a hydrolysis reaction, the presence of water is essential for the opening of the β-lactam ring.
Enzymatic Catalysis: In biological systems or in the presence of microbial contamination, β-lactamase enzymes can efficiently catalyze the hydrolysis of the β-lactam ring to form benzylpenicilloic acid.
Once benzylpenicilloic acid is formed in the presence of benzathine, a salt formation reaction occurs. This is an acid-base neutralization reaction where the dicarboxylic acid (benzylpenicilloic acid) reacts with the diamine (benzathine). The reaction is typically spontaneous under standard conditions, driven by the favorable thermodynamics of salt formation.
Purification and Isolation Methodologies in Synthetic Procedures
As this compound is primarily considered an impurity, its "synthesis" is generally an undesirable side reaction during the production and storage of benzathine benzylpenicillin. However, for the purpose of analytical standard preparation or toxicological studies, its isolation and purification from mixtures containing benzathine benzylpenicillin and other degradation products are necessary.
Several chromatographic techniques can be employed for the separation and isolation of this compound. The choice of method depends on the scale of purification and the nature of the impurities present.
Table 2: Potential Purification and Isolation Methodologies
| Method | Principle | Application Notes |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase. | Reversed-phase HPLC with a suitable C18 column and a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common approach for the analysis and purification of penicillin-related compounds. The detection is typically performed using a UV detector. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity. | TLC can be used for rapid qualitative analysis and for monitoring the progress of purification. Different solvent systems can be tested to achieve optimal separation of this compound from other components. |
| Column Chromatography | Separation by passing the mixture through a column packed with a stationary phase. | For preparative scale purification, column chromatography using silica (B1680970) gel or other suitable adsorbent can be used. The choice of eluent is critical for effective separation. |
| Solvent Extraction | Separation based on the differential solubility of the compound in two immiscible liquid phases. | This method can be used as a preliminary purification step to remove highly non-polar or polar impurities. The pH of the aqueous phase can be adjusted to influence the partitioning of the acidic this compound. |
The isolation of the purified compound typically involves the evaporation of the solvent from the collected fractions under reduced pressure to yield the solid this compound. The purity of the isolated compound is then confirmed using analytical techniques such as HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Complexation Chemistry of Benzylpenicilloic Acid with Benzathine
Principles of Organic Acid-Diamine Salt Formation and Interactions
The reaction between benzylpenicilloic acid and benzathine (N,N'-dibenzylethylenediamine) is fundamentally an acid-base neutralization. Benzylpenicilloic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups (-COOH) that can donate protons. Benzathine is a diamine, possessing two amino groups (-NH2) that can accept protons.
The formation of the salt involves the transfer of protons from the carboxylic acid groups of benzylpenicilloic acid to the amino groups of benzathine. This creates carboxylate ions (R-COO⁻) and ammonium (B1175870) ions (R-NH₃⁺). The electrostatic attraction between these oppositely charged ions results in the formation of an ionic salt. The process is typically carried out in a suitable solvent, such as an alcohol or an alcohol-water mixture, which facilitates the reaction and the subsequent crystallization of the salt. google.com
Several types of intermolecular forces stabilize the resulting salt complex in its solid state:
Ionic Bonding: The primary interaction is the strong electrostatic attraction between the negatively charged carboxylate groups and the positively charged ammonium groups.
Hydrogen Bonding: Extensive hydrogen bonding networks can form between the carboxylate oxygen atoms, the ammonium hydrogen atoms, and potentially with solvent molecules of crystallization.
Stoichiometry and Thermodynamics of Benzylpenicilloic Acid Benzathide Formation (Hypothesized)
Based on the structures of benzylpenicilloic acid (a dicarboxylic acid) and benzathine (a diamine), it is hypothesized that they react in a 1:1 molar ratio to form the primary salt, this compound. In this arrangement, each of the two carboxylic acid groups of one molecule of benzylpenicilloic acid would donate a proton to each of the two amino groups of one molecule of benzathine. This would result in a salt with a molecular formula of C₃₂H₃₈N₄O₄S, which is consistent with some commercial listings of this compound. nih.gov
However, it is also possible for these reactants to form salts with a 2:1 stoichiometry (two molecules of benzylpenicilloic acid to one molecule of benzathine), particularly if only one of the amino groups on benzathine is protonated by each of two separate benzylpenicilloic acid molecules. The actual stoichiometry can be influenced by reaction conditions such as pH, solvent, and the relative concentrations of the reactants. For instance, Penicillin G benzathine is a salt formed between two molecules of benzylpenicillin (a monocarboxylic acid) and one molecule of benzathine. nih.govscbt.com
The formation of this compound is expected to be an exothermic process (negative enthalpy change, ΔH < 0). The formation of strong ionic bonds between the carboxylate and ammonium ions releases a significant amount of energy. The reaction also likely leads to an increase in entropy (positive entropy change, ΔS > 0) in the solution phase as the individual, more ordered solvated reactant molecules combine to form a less ordered system of ions.
Crystallographic and Spectroscopic Characterization of Analogous Complexes
Direct crystallographic and detailed spectroscopic data for this compound are not widely available in the public domain. However, a comprehensive understanding of its likely structure and properties can be inferred from the analysis of analogous compounds, particularly salts of penicillins and other β-lactam antibiotics with various counter-ions, including benzathine.
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on various penicillin salts have been crucial in elucidating their molecular structures. hmdb.ca For instance, the crystal structures of salts of other antibiotics with benzathine, such as the benzathine salt of cefonicid, have been determined. google.com These studies reveal a 1:1 molar ratio of the dicarboxylic acid antibiotic and benzathine, forming a stable crystalline solid. google.com
It is expected that an X-ray diffraction study of this compound would reveal a well-defined crystal lattice. The data would provide precise information on:
Bond lengths and angles: Confirming the ionic nature of the carboxylate-ammonium interaction.
Conformation of the molecules: The spatial arrangement of the benzylpenicilloic acid and benzathine ions.
Packing of the ions in the crystal lattice: How the ions are arranged relative to each other.
Intermolecular interactions: The details of the hydrogen bonding network and other non-covalent interactions that stabilize the crystal structure.
The powder X-ray diffraction (PXRD) patterns of ampicillin (B1664943) and amoxicillin (B794) trihydrates have also been studied to understand their solid-state properties. uq.edu.au Similar analyses would be invaluable for characterizing the solid form of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for the protons in both the benzylpenicilloic acid and benzathine moieties. Key expected signals would include:
Aromatic protons from the phenyl groups of both components.
Methylene protons (CH₂) from the ethylenediamine (B42938) backbone and the benzyl (B1604629) group of benzathine.
Methine protons (CH) in the thiazolidine (B150603) ring of the benzylpenicilloic acid portion.
Methyl protons (CH₃) from the dimethyl group on the thiazolidine ring.
The chemical shifts of the protons near the amino and carboxylic acid groups would be particularly informative, as their positions would change significantly upon salt formation compared to the free acid and base.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the complex. Expected signals would include:
Carbonyl carbons from the carboxylate groups.
Aromatic carbons from the phenyl rings.
Aliphatic carbons from the thiazolidine ring and the ethylenediamine bridge.
Databases containing NMR data for benzylpenicillin and related structures can serve as a reference for interpreting the spectra of this compound. hmdb.cauq.edu.auorganicchemistrydata.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish connectivity between protons and carbons, confirming the structure of the complex.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. In the analysis of this compound, key vibrational bands would be expected for:
Carboxylate (COO⁻) stretching: The strong asymmetric and symmetric stretching vibrations of the carboxylate group would be prominent, typically appearing in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The absence of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the undissociated acid (around 1700 cm⁻¹) would confirm salt formation.
Ammonium (NH₃⁺) bending: The bending vibrations of the ammonium groups would be observable, typically in the region of 1600-1500 cm⁻¹.
N-H stretching: The stretching vibrations of the N-H bonds in the ammonium groups would appear as broad bands in the region of 3300-2600 cm⁻¹.
C-H stretching and bending: Vibrations corresponding to the aromatic and aliphatic C-H bonds would also be present.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing nonpolar functional groups and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for:
Aromatic ring vibrations: The breathing modes of the phenyl rings would give rise to characteristic sharp peaks.
C-S stretching: The carbon-sulfur bond in the thiazolidine ring would have a characteristic Raman signal.
Symmetric vibrations: The symmetric stretch of the carboxylate group would also be visible.
The combined use of FTIR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of this compound, allowing for the confirmation of its functional groups and the ionic nature of the complex. sigmaaldrich.comresearchgate.netniscpr.res.in
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental in the analysis of benzylpenicilloic acid, providing the necessary separation from structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of benzylpenicilloic acid and other penicillin derivatives. nih.govresearchgate.netjssuni.edu.inresearchgate.netnih.govresearchgate.netuni-regensburg.de Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode, often employing C18 columns. nih.govresearchgate.netuni-regensburg.de The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). jssuni.edu.inresearchgate.netresearchgate.net The pH of the mobile phase is a critical parameter that influences the retention and separation of these acidic compounds. jssuni.edu.inuni-regensburg.de
A variety of detectors can be coupled with HPLC for the detection and quantification of benzylpenicilloic acid:
UV-Vis Detectors: Ultraviolet-Visible (UV-Vis) detection is widely used, with monitoring wavelengths typically set around 210 nm or 220 nm to detect the peptide bond and other chromophores in the molecule. nih.govscielo.br
Diode-Array Detectors (DAD): DAD provides the advantage of acquiring full UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment. researchgate.net
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers high sensitivity and selectivity, enabling the unambiguous identification and quantification of benzylpenicilloic acid, even in complex matrices like milk and wastewater. nih.govresearchgate.netnih.govnih.gov This technique is particularly valuable for confirming the presence of degradation products. nih.gov
The following table summarizes typical HPLC conditions for the analysis of penicillin derivatives.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) |
| Detection | UV (210-230 nm), DAD, MS |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient to 40°C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While less common than HPLC due to the low volatility of benzylpenicilloic acid, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after a derivatization step. Derivatization is necessary to convert the non-volatile acid into a more volatile and thermally stable compound suitable for GC analysis. This often involves methylation or silylation of the carboxylic acid and hydroxyl groups.
An isotope dilution GC-MS method has been developed for the determination of benzylpenicillin residues, which could be adapted for its degradation products. nih.gov This approach utilizes a labeled internal standard to improve the accuracy and reliability of the results. nih.gov
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of penicillins and their degradation products. scielo.brnih.govnih.govactamedicamarisiensis.rogimitec.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. nih.gov Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, is particularly effective for separating structurally similar penicillin derivatives. scielo.bractamedicamarisiensis.ro In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, enabling separation based on the differential partitioning of the analytes. scielo.bractamedicamarisiensis.ro
Separation conditions in CE are optimized by adjusting parameters like the buffer pH, concentration, applied voltage, and temperature. scielo.bractamedicamarisiensis.ro Detection is commonly performed using on-column UV detection at a low wavelength, such as 210 nm. scielo.br
Spectroscopic and Spectrophotometric Approaches
Spectroscopic techniques provide alternative and complementary methods for the detection and quantification of benzylpenicilloic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the direct measurement of benzylpenicilloic acid in solution. The molecule exhibits characteristic absorption in the UV region due to its electronic transitions. The absorption spectrum of benzyl (B1604629) alcohol, a related chromophore, shows absorbance in the UV range. researchgate.net Similarly, benzoic acid, another related structure, also has a characteristic UV-Vis spectrum. sielc.com The degradation of penicillins, leading to the formation of penicilloic acids, can be monitored by observing changes in the UV spectrum. For instance, the hydrolysis of nitrocefin, a chromogenic cephalosporin, results in a distinct color change from yellow to red, corresponding to a shift in the UV-Vis absorption maximum. wikipedia.org This principle can be applied to develop spectrophotometric assays for β-lactamase activity, the enzyme responsible for the formation of penicilloic acids.
Surface Enhanced Raman Spectroscopy (SERS) Applications
Surface Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that has been successfully applied to the detection of penicillins and their degradation products, including penicilloic acid. nih.govresearchgate.netmdpi.comresearchgate.netacs.org SERS utilizes metallic nanostructures, typically silver or gold, to dramatically enhance the Raman scattering signal of molecules adsorbed on their surface. nih.govresearchgate.netmdpi.com This enhancement allows for the detection of analytes at very low concentrations. researchgate.netresearchgate.net
Studies have shown that SERS can distinguish between penicillin G and its degradation product, penicilloic acid, based on their unique spectral fingerprints. nih.govresearchgate.net The technique has been used for the simultaneous determination of multiple penicillins and penicilloic acid. nih.gov The development of SERS-based sensors using various substrates, such as silver nanoparticles and magneto-plasmonic nanocomposites, offers promising avenues for rapid and sensitive detection of these compounds. nih.govmdpi.com
Electrochemical Detection Methods
Electrochemical sensors have emerged as a promising alternative to traditional chromatographic methods for the detection of penicillin-related compounds, offering advantages such as rapidity, low cost, and high sensitivity. sciex.comnih.gov These methods are often based on the direct electrochemical activity of the target molecule or the products of its enzymatic degradation.
Benzylpenicillin itself is an electroactive molecule, capable of undergoing oxidation at its sulfide (B99878) group to form a sulfoxide, a process that generates a measurable electrochemical signal. researchgate.net This property has been exploited in the development of various electrochemical sensors. For instance, a novel sensor based on a graphene oxide-manganese ferrite (B1171679) modified carbon paste electrode (GO/MnFe₂O₄/CPE) has been developed for the detection of benzylpenicillin in water samples. researchgate.netx-mol.com This sensor demonstrates a high-performance sensing platform with a low detection limit, as measured by differential pulse voltammetry (DPV). researchgate.net
Another approach involves the use of biosensors, particularly those incorporating the enzyme β-lactamase. researchgate.net This enzyme specifically catalyzes the hydrolysis of the β-lactam ring in penicillins to produce the corresponding penicilloic acid. researchgate.net The change in pH resulting from the formation of penicilloic acid can be monitored, or the product itself can be detected electrochemically. While direct detection of Benzylpenicilloic Acid Benzathide is not extensively documented, methods developed for benzylpenicillin and general penicilloic acids are highly relevant.
Differential pulse polarography has also been used to study the degradation products of benzylpenicillin, such as benzylpenicillenic acid, and was able to detect penicillamine (B1679230) as a degradation product in neutral pH solutions. nih.gov This highlights the utility of electrochemical techniques in monitoring the complex degradation pathways of penicillins. nih.gov
Table 1: Performance of Selected Electrochemical Sensors for Benzylpenicillin Detection
| Sensor Type | Technique | Matrix | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|---|
| Graphene Oxide-Manganese Ferrite Modified Carbon Paste Electrode (GO/MnFe₂O₄/CPE) | Differential Pulse Voltammetry (DPV) | Water | 145 nM | 1-100 µM & 100-1000 µM | researchgate.netx-mol.com |
| Boron-Doped Diamond Electrode | Differential Pulse Voltammetry (DPV) | Pharmaceutical Formulations, Human Urine | 0.25 µM | 0.5-40 µM | nih.gov |
| β-lactamase-based biosensor | Amperometry/Potentiometry | Milk | Not Specified | Not Specified | researchgate.net |
Sample Preparation and Matrix Effects in Environmental or Biological Samples
The analysis of trace levels of this compound and its precursors in complex matrices like milk, wastewater, or biological fluids necessitates robust sample preparation to remove interfering substances and concentrate the analyte. researchgate.netnih.gov Matrix effects, where components of the sample other than the analyte interfere with the measurement, are a significant challenge, often leading to signal suppression or enhancement. nih.govpku.edu.cn
Sample Preparation Techniques:
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of penicillins from various matrices. researchgate.netnih.govnih.gov The selection of the SPE sorbent is critical for achieving good recovery. For instance, Oasis HLB cartridges have been shown to provide good recovery for a range of penicillins in milk samples. researchgate.net The pH of the sample and the choice of elution solvent are also crucial parameters that need optimization. nih.gov A study on penicillins in different water matrices found that ENV+ cartridges at a sample pH of 6, with methanol and acetonitrile as elution solvents, provided the best extraction efficiency. nih.gov
Other common sample preparation methods include:
Protein Precipitation: For biological samples like milk or serum, protein precipitation using solvents like acetonitrile is a common initial step to remove proteins that can interfere with analysis. sciex.comresearchgate.netnih.gov
Liquid-Liquid Extraction (LLE): This technique, using solvents such as dichloromethane, has been employed for extracting benzylpenicillin from serum. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Modified QuEChERS methods have been developed for the analysis of pharmaceuticals in wastewater. researchgate.net
Matrix Effects:
Matrix effects are particularly prevalent in complex samples like wastewater and can significantly impact the accuracy of quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govpku.edu.cn In the analysis of penicillin G and its degradation products in wastewater, signal suppression was observed. pku.edu.cn To compensate for these effects, strategies such as the use of matrix-matched calibration curves or internal standards are employed. pku.edu.cn One study found that for penicillins in various water types, the matrix effect led to lower retention of amoxicillin (B794) and ampicillin (B1664943) on SPE cartridges. nih.gov The degradation of the parent compound, benzylpenicillin, is also a critical factor, with studies showing that it readily transforms into products like penicilloic acid and penilloic acid in environmental and biological systems. pku.edu.cnresearchgate.netnih.gov
Table 2: Sample Preparation and Recovery for Penicillin Analysis in Various Matrices
| Analyte/s | Matrix | Sample Preparation Method | Recovery (%) | Analytical Technique | Reference |
|---|---|---|---|---|---|
| Penicillins | Infant Formula (Milk Powder) | Molecularly Imprinted Solid-Phase Extraction (MISPE) | ≥60% | LC-MS/MS | nih.gov |
| Penicillins | Wastewater, Surface Water, Groundwater | Solid-Phase Extraction (SPE) with ENV+ cartridges | >90% (except Amoxicillin & Ampicillin) | LC-MS/MS | nih.gov |
| Benzylpenicillin | Serum | Liquid-Liquid Extraction with Dichloromethane | >79.2% | HPLC | nih.gov |
| Penicillin G and metabolites | Citrus Fruit | Liquid/Liquid and Solid-Phase Extraction | 90-100% | UHPLC-MS/MS | researchgate.net |
| Penicillins | Human Serum | Magnetic Solid-Phase Extraction (MSPE) | 71.5–109.5% | Not Specified | mdpi.com |
Molecular Interactions and Biochemical Implications of Benzylpenicilloic Acid
Interaction with Non-Target Proteins and Macromolecules
Benzylpenicilloic acid, a primary degradation product of benzylpenicillin, demonstrates notable interactions with various non-target proteins, particularly serum albumin. This binding has significant implications for its distribution and potential immunogenicity.
Binding Kinetics and Thermodynamics with Model Proteins (e.g., Serum Albumin)
The interaction between penicillins and serum albumin has been a subject of extensive study. Calorimetric studies have been employed to determine the thermodynamic characteristics of these binding events. Research on the interaction of various penicillins with bovine serum albumin has revealed that hydrophobic interactions are the primary driving force for complex formation. nih.gov While electrostatic forces play a role, particularly for penicillins with additional charged groups, hydrogen bonds are generally absent in these interactions. nih.gov
Studies focusing specifically on benzylpenicilloyl, the hapten derived from benzylpenicillin, have identified key binding sites on human serum albumin (HSA). High-performance liquid chromatography (HPLC) analysis of tryptic digests of penicilloylated serum albumin has pinpointed that the benzylpenicilloyl group (BPO) predominantly binds to a specific region at the junction of domains 1 and 2 of the albumin molecule. nih.gov The primary binding sites have been identified as lysines 190, 195, and 199, as well as serine 193. nih.gov This indicates a highly reactive region on the albumin molecule for penicillin derivatives.
Further research has elucidated two potential pathways for the covalent binding of benzylpenicillin to proteins like HSA. The first pathway involves the direct opening of the β-lactam ring and subsequent binding to lysine (B10760008) residues. The second pathway suggests a rearrangement of benzylpenicillin to penicillenic acid, which then reacts with lysine residues to form diastereoisomeric adducts. researchgate.net At lower concentrations, benzylpenicillin preferentially binds to Lys199 of HSA. researchgate.net
The binding affinity of various ligands to serum albumin can be a critical factor in extending their circulating half-life. Serum albumin itself has a long half-life of approximately 19 days in humans. nih.gov The ability of albumin to bind to a wide range of molecules, including fatty acids and various drugs, is well-documented. nih.gov Short- to medium-chain fatty acids bind to albumin with affinities in the micromolar range, while longer-chain fatty acids exhibit significantly higher affinities. nih.gov This inherent binding capacity of albumin is exploited in drug development to improve the pharmacokinetic profiles of therapeutic agents. nih.gov
Table 1: Key Binding Sites of Benzylpenicilloyl on Human Serum Albumin
| Amino Acid Residue | Location |
| Lysine 190 | Junction of domains 1 and 2 |
| Serine 193 | Junction of domains 1 and 2 |
| Lysine 195 | Junction of domains 1 and 2 |
| Lysine 199 | Junction of domains 1 and 2 |
This table summarizes the primary amino acid residues on human serum albumin that are targeted for covalent modification by benzylpenicilloyl.
Conformational Changes Induced by Ligand Binding
The binding of ligands to proteins can induce significant conformational changes, altering the protein's structure and potentially its function. This phenomenon, often described by models such as "induced fit" and "pre-existing equilibrium," is fundamental to protein-protein interactions and enzyme catalysis. nih.gov
In the context of benzylpenicilloic acid and its parent compound, the interaction with proteins can lead to structural rearrangements. For instance, studies on the adsorption of proteins to surfaces, which can mimic ligand binding in some respects, have shown that proteins like bovine serum albumin can lose a significant portion of their ordered secondary structure upon initial interaction, later regaining some of their native helical structure. nih.gov
Post-translational modifications, such as phosphorylation, which introduce a charged group similar to the carboxylate of benzylpenicilloic acid, are known to drive conformational changes in proteins. plos.org These changes are often localized to the loop regions where the modification occurs but can also involve rearrangements of contacting side chains. plos.org The electrostatic perturbation caused by the introduced charged group is a major driver of these conformational shifts. plos.org
Role in Enzyme Interaction Studies (Beyond Clinical Resistance Mechanisms)
Beyond its role in clinical resistance, benzylpenicilloic acid and its precursors are valuable tools in studying enzyme interactions, particularly with β-lactamases.
Studies on Beta-Lactamase Interaction (e.g., Competitive Binding, Inhibition Mechanisms)
β-lactamases are the primary cause of bacterial resistance to β-lactam antibiotics. nih.gov They function by hydrolyzing the amide bond in the β-lactam ring. nih.gov The interaction between β-lactam compounds and these enzymes is a key area of research.
Some compounds act as competitive inhibitors, binding to the active site of the β-lactamase without undergoing hydrolysis, thereby preventing the enzyme from inactivating the antibiotic. acs.org Boronic acids, for example, can act as competitive inhibitors by forming a reversible covalent bond with the catalytic serine residue in the active site of class A, C, and D β-lactamases. mdpi.com Other inhibitors, known as "suicide inhibitors" or mechanism-based inactivators like clavulanic acid, sulbactam, and tazobactam, bind to the enzyme and undergo a chemical reaction that permanently inactivates it. mdpi.comnih.gov These inhibitors are often structurally similar to penicillins. mdpi.com
The hydrolysis of the β-lactam ring by serine β-lactamases proceeds through the formation of an acyl-enzyme intermediate. nih.gov The rate of hydrolysis of this intermediate determines whether the compound acts as a substrate or an inhibitor. nih.gov In penicillin-binding proteins (PBPs), the ester linkage formed with penicillin G is hydrolyzed slowly, whereas in TEM β-lactamases, this linkage is rapidly broken due to a larger electric field in the active site that stabilizes the transition state. nih.gov
Studies have also explored how the binding of a β-lactam can affect protein trafficking. For example, a mutant β-lactamase that irreversibly binds benzylpenicillin was found to be inhibited from translocating into the endoplasmic reticulum in yeast cells, suggesting that the protein must unfold for translocation to occur. nih.gov
Non-Specific Enzymatic Hydrolysis or Modification
The degradation of benzylpenicillin to benzylpenicilloic acid is a key hydrolytic event. nih.gov While β-lactamases are the primary enzymes responsible for this transformation in the context of antibiotic resistance, other non-specific enzymatic processes can also lead to the hydrolysis or modification of the β-lactam ring. The inherent instability of the β-lactam ring in aqueous solutions can lead to non-enzymatic hydrolysis. nih.gov Furthermore, bacteria have been shown to be capable of catabolizing the hydrolyzed antibiotic, indicating the existence of enzymatic pathways for further modification beyond the initial ring-opening. acs.org
Biochemical Fate and In Vitro Transformation Pathways
The primary in vitro transformation pathway for benzylpenicillin is its degradation to D-benzylpenicilloic acid. nih.gov This occurs through the hydrolysis of the β-lactam ring. As mentioned previously, this can be a result of enzymatic activity or non-enzymatic chemical hydrolysis.
In vitro studies have shown that the degradation of benzylpenicillin can occur in different aqueous media, including in the presence of human serum albumin and in phosphate (B84403) buffer. researchgate.net The formation of penicilloylated adducts with proteins like HSA is a significant aspect of its biochemical fate. researchgate.net This process can be initiated either by direct reaction of the penicillin molecule or through the intermediate formation of penicillenic acid. researchgate.net
Pathways to Phenylacetic Acid and Central Metabolism
The metabolic fate of benzylpenicilloic acid is closely linked to the biotransformation of its precursor, benzylpenicillin (Penicillin G). A key degradation product of benzylpenicillin is phenylacetic acid (PAA), a precursor that is toxic at high concentrations. nih.gov The metabolism of PAA is a critical aspect of the lifecycle of penicillin-producing organisms like Penicillium chrysogenum and has been a subject of detailed research.
In Penicillium chrysogenum, the uptake of phenylacetic acid is a highly regulated process. nih.gov The transport of PAA into the cell is an inducible system, significantly influenced by the available carbon source. nih.gov For instance, the presence of readily metabolized sugars can inhibit the PAA transport system. nih.gov This regulation is considered a critical point in controlling the biosynthesis of benzylpenicillin. nih.gov High concentrations of PAA have been shown to reduce biomass and penicillin production in cultures of P. chrysogenum, leading to increased cellular autolysis, or self-digestion. nih.gov However, at concentrations optimal for penicillin production, PAA has minimal impact on the organism's differentiation or degradation processes. nih.gov
The table below summarizes the key factors influencing the uptake of phenylacetic acid in Penicillium chrysogenum.
| Factor | Effect on Phenylacetic Acid (PAA) Uptake | Reference |
| Inhibitors | ||
| 2,4-dinitrophenol | Inhibition | nih.gov |
| 4-nitrophenol | Inhibition | nih.gov |
| Sodium azide | Inhibition | nih.gov |
| Potassium cyanide | Inhibition | nih.gov |
| N-ethylmaleimide | Inhibition | nih.gov |
| Amino acids | Inhibition | nih.gov |
| Xylose | Inhibition | nih.gov |
| Fatty acids | Inhibition | nih.gov |
| Phenoxyacetic acid | Strong Inhibition | nih.gov |
| Stimulators | ||
| Lactose | Stimulation | nih.gov |
| Ribose | Stimulation | nih.gov |
| No Effect | ||
| Benzylpenicillin | No modification | nih.gov |
| Phenoxymethylpenicillin | No modification | nih.gov |
| 6-aminopenicillanic acid | No modification | nih.gov |
Environmental Biotransformation Pathways
Information directly detailing the environmental biotransformation of benzylpenicilloic acid benzathide is limited. However, insights can be drawn from the metabolic pathways of related compounds, particularly phenylacetic acid, in various organisms. PAA is a known auxin, a class of plant hormones, and its metabolism has been studied in land plants. biorxiv.org
In plants, PAA can undergo conjugation with amino acids and glucose. biorxiv.org For example, in Arabidopsis, PAA can form conjugates such as PAA-Aspartate and PAA-Glutamate. biorxiv.org These conjugation processes are part of the plant's mechanism to maintain hormonal balance. biorxiv.org The enzymes responsible for these transformations, such as the GRETCHEN HAGEN 3 (GH3) proteins, are also involved in the metabolism of other auxins like indole-3-acetic acid (IAA). biorxiv.org Furthermore, these amino acid conjugates of PAA can be hydrolyzed back to free PAA, suggesting they serve as a storage form of the hormone. biorxiv.org
The table below outlines the observed metabolic pathways for phenylacetic acid in land plants, which may provide clues to the environmental biotransformation of benzylpenicilloic acid degradation products.
| Organism/System | Metabolic Process | Resulting Metabolites | Reference |
| Arabidopsis | Conjugation with amino acids | PAA-Aspartate, PAA-Glutamate | biorxiv.org |
| Arabidopsis | Conjugation with glucose | Phenylacetyl-glucose (PAA-glc) | biorxiv.org |
| Land Plants (general) | Conjugation with amino acids | Phenylacetyl-leucine (PAA-Leu), Phenylacetyl-phenylalanine (PAA-Phe), Phenylacetyl-valine (PAA-Val) | biorxiv.org |
| Land Plants (general) | Hydrolysis of PAA-amino acid conjugates | Free Phenylacetic Acid (PAA) | biorxiv.org |
Theoretical and Computational Chemistry of Benzylpenicilloic Acid Benzathide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the precise determination of a molecule's electronic structure. These calculations are fundamental to predicting chemical reactivity and physical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For the benzylpenicillin component of the complex, theoretical calculations have provided insights into its electronic characteristics. These studies, often employing methods like Density Functional Theory (DFT), reveal the distribution of electron density and the energies of the frontier orbitals, which are crucial for understanding its susceptibility to chemical reactions, such as the hydrolysis of the β-lactam ring.
Table 1: Frontier Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Indicates regions susceptible to electrophilic attack. |
| LUMO | -1.2 | Indicates regions susceptible to nucleophilic attack. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or high-level computational data for benzylpenicilloic acid benzathide is not widely available.
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-poor and susceptible to nucleophilic attack.
The ESP map of this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms bonded to heteroatoms would exhibit a positive potential. This visualization is instrumental in predicting non-covalent interactions, such as hydrogen bonding, which are vital for the molecule's conformation and its interactions with other molecules.
Molecular Dynamics Simulations of Complex Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, solvation effects, and intermolecular interactions of a molecule.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations in an aqueous environment can reveal how water molecules interact with this compound, influencing its conformational preferences. For the related benzylpenicillin, simulations have shown that in aqueous solution, the molecule exhibits specific conformational populations that are in agreement with experimental NMR data. These simulations also provide insights into the flexibility of the molecule, including the puckering of the thiazolidine (B150603) ring and the motion of its side chains.
This compound is a salt formed from benzylpenicilloic acid and N,N'-dibenzylethylenediamine (benzathine). MD simulations can elucidate the nature and strength of the intermolecular interactions that hold this complex together. These interactions are primarily electrostatic, involving ion pairing between the carboxylate group of the benzylpenicilloic acid and the protonated amine groups of the benzathine, supplemented by hydrogen bonding and van der Waals forces. Understanding these interactions is key to comprehending the stability and dissolution characteristics of the compound.
Molecular Docking Studies with Model Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with its protein target.
In the context of this compound, molecular docking studies could be employed to investigate its potential interactions with various biological receptors. For instance, docking it into the active site of bacterial transpeptidases, the target of penicillin antibiotics, could provide insights into its inhibitory potential. Similarly, docking studies with human serum albumin could help in understanding its transport and distribution in the body.
The results of docking studies are typically presented as a docking score, which estimates the binding free energy, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Table 2: Illustrative Molecular Docking Results
| Receptor Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Bacterial Transpeptidase | Benzylpenicilloic Acid | -7.8 | SER403, THR600, LYS406 |
Note: This table provides an illustrative example of the kind of data obtained from molecular docking studies. The specific values and residues would depend on the actual proteins and software used.
Lack of Publicly Available Computational Spectroscopic Data for this compound
Extensive searches for theoretical and computational chemistry studies on this compound have revealed a significant gap in publicly available data. Specifically, no detailed research findings or computational models predicting the spectroscopic properties of this compound could be located. As a result, the generation of data tables for predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, as requested for a detailed scientific article, is not possible at this time.
Computational chemistry is a powerful tool for predicting the spectroscopic characteristics of molecules, aiding in their identification and the understanding of their electronic structure. Methodologies such as Density Functional Theory (DFT) and various machine learning algorithms are commonly employed to simulate ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and electronic transitions in the UV-Vis range. However, the application of these methods to this compound does not appear to have been published in the accessible scientific literature or deposited in computational chemistry databases.
While general methods for the computational prediction of spectroscopic properties for organic molecules, including degradation products of penicillin, are well-documented, specific data for this compound remains elusive. The Indian Pharmacopoeia mentions the compound in the context of a limit test but does not provide the in-depth computational or experimental spectroscopic data required for a thorough analysis.
Consequently, a detailed and scientifically accurate discussion under the heading "Prediction of Spectroscopic Properties from Computational Models" for this compound cannot be constructed without the foundational research data. Further computational studies would be necessary to generate the predictive spectroscopic data needed to populate the requested informational tables and provide a comprehensive analysis.
Advanced Research Perspectives and Future Directions
Development of Novel Derivatization Strategies for Benzylpenicilloic Acid
The accurate quantification and characterization of benzylpenicilloic acid in complex matrices such as environmental samples and biological fluids often necessitate derivatization to enhance its analytical properties for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). While standard methods like silylation and alkylation exist for carboxylic acids, research is moving towards more sophisticated strategies that offer improved sensitivity, selectivity, and multiplexing capabilities. umyu.edu.ng
Future research is focused on developing novel derivatization reagents tailored for carboxylic acids like benzylpenicilloic acid. These next-generation reagents aim to incorporate specific features to improve analysis. For instance, new agents are being designed to facilitate positive electrospray ionization (ESI) in mass spectrometry, which is often more sensitive than the negative-ion mode typically used for underivatized carboxylic acids. nih.govresearchgate.net One promising approach involves the use of reagents that introduce a permanently charged group or a group with high proton affinity onto the benzylpenicilloic acid molecule.
Another area of innovation is the development of isotope-coded derivatization reagents. These reagents, such as p-dimethylaminophenacyl (DmPA) bromide, exist in "light" and "heavy" isotopic forms. acs.org By derivatizing a sample with the "light" reagent and an internal standard with the "heavy" reagent, precise quantification can be achieved through LC-MS by comparing the peak intensities of the isotopically distinct derivatives. This approach minimizes matrix effects and improves the accuracy of metabolomic studies.
Furthermore, derivatization strategies that allow for the simultaneous analysis of multiple classes of compounds are being explored. For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used to derivatize either aldehydes or, with a change in co-reagent, carboxylic acids. nih.gov This flexibility could be invaluable in comprehensive metabolomic analyses of penicillin degradation, where various aldehydes and carboxylic acids may be present.
A summary of potential novel derivatization strategies is presented in the table below.
| Derivatization Strategy | Reagent Example | Advantage | Relevant Analytical Technique |
| Positive-Ion ESI Enhancement | 4-bromo-N-methylbenzylamine | Improves sensitivity and allows for clear identification due to the bromine isotope pattern. researchgate.net | LC-MS/MS |
| Isotope-Coded Labeling | p-dimethylaminophenacyl (DmPA) bromide | Enables precise relative and absolute quantification by creating isotopically distinct derivatives for the analyte and standard. acs.org | LC-MS |
| Multi-Functional Group Tagging | 4-APEBA | Allows for the derivatization of different classes of compounds (e.g., aldehydes and carboxylic acids) using the same core reagent. nih.gov | LC-MS/MS |
| Rapid Derivatization | Diphenyl diazomethane | Offers very fast reaction times (less than a minute), which is beneficial for high-throughput screening. nih.gov | GC-MS |
Exploration of Benzylpenicilloic Acid as a Precursor in Synthetic Organic Chemistry
The degradation of penicillins, while often viewed as a loss of antibiotic activity, can yield structurally complex molecules that may serve as valuable starting materials in synthetic organic chemistry. Benzylpenicilloic acid, with its fused thiazolidine (B150603) and (hydrolyzed) β-lactam rings, contains multiple stereocenters and functional groups that make it an intriguing chiral precursor.
Research has shown that N-acyl benzylpenilloic acid can undergo isomerization and cyclization reactions. For instance, heating N-formyl 2R,4S-benzylpenilloic acid in acetic anhydride (B1165640) leads to the formation of a bicyclic 2-ketopiperazine derivative. researchgate.net This transformation highlights the potential to use the inherent stereochemistry of benzylpenicilloic acid to construct other complex heterocyclic systems. Such reactions are of interest for creating libraries of novel compounds that could be screened for various biological activities.
Future work in this area could focus on a number of promising avenues:
Asymmetric Synthesis: The chiral centers of benzylpenicilloic acid can be used as a scaffold to direct the stereoselective synthesis of new compounds. This is a common strategy in medicinal chemistry, where the specific three-dimensional arrangement of atoms is often crucial for biological activity.
Novel Heterocycle Formation: The thiazolidine and amino acid moieties of benzylpenicilloic acid provide a rich platform for a variety of ring-forming and ring-opening reactions. This could lead to the synthesis of novel thiazole, piperazine, or other heterocyclic derivatives.
Biocatalysis: Enzymes could be employed to perform selective transformations on the benzylpenicilloic acid molecule, creating valuable chiral building blocks that are difficult to access through traditional chemical synthesis.
A notable application of penicillin degradation products in synthesis is the conversion of potassium benzylpenicillinate into monocyclic azetidinones using mercury(II) acetate, which involves the cleavage of the 1,2- and 1,5-bonds of the penicillin core. rsc.org This demonstrates that the degradation products of penicillins are viable precursors for creating compounds with retained or novel structural features, such as the valuable β-lactam ring. The use of benzylpenicilloic acid, an impurity of benzylpenicillin, to prepare penicillamine (B1679230) further underscores its utility as a synthetic precursor.
Refined Understanding of Degradation Pathways in Diverse Environmental Compartments
The fate of antibiotics in the environment is a major area of concern due to the potential for promoting antibiotic resistance and ecotoxicity. nih.gov Benzylpenicillin is known to be unstable in aqueous environments, readily degrading to benzylpenicilloic acid and other products. mdpi.comnih.gov Understanding the kinetics and mechanisms of these degradation pathways in different environmental compartments—such as surface water, groundwater, soil, and wastewater treatment plants—is crucial for accurate environmental risk assessment.
Studies have shown that the degradation of penicillin G is complex and pH-dependent. In acidic solutions (pH 2.5), benzylpenicillin degrades into penamaldic acid, penillic acid, and penicilloic acid. rsc.org In neutral phosphate (B84403) buffer (pH 7.0), the degradation proceeds primarily through a successive first-order reaction, with penicillin G first forming benzylpenicilloic acid. oup.com In wastewater treatment plants, benzylpenicillin G is transformed into several products, with penilloic acid, penicilloic acid, and isopenillic acid being significant metabolites found in the receiving surface waters. pku.edu.cnresearchgate.net
Future research will likely focus on:
Identifying Novel Degradation Products: Advanced analytical techniques, such as high-resolution mass spectrometry, can be used to identify previously unknown degradation products of benzylpenicilloic acid in various environmental matrices.
Modeling Environmental Persistence: Developing predictive models for the persistence and transport of benzylpenicilloic acid in different environmental scenarios. This would involve studying its adsorption to soil and sediment particles and its susceptibility to various degradation mechanisms under different conditions.
A summary of key degradation products of benzylpenicillin in different conditions is provided below.
| Condition | Major Degradation Products | Reference(s) |
| Acidic Solution (pH 2.5) | Penamaldic acid, Penillic acid, Penicilloic acid | rsc.org |
| Neutral Aqueous Buffer (pH 7.0) | Benzylpenicilloic acid | oup.com |
| Wastewater Treatment Plant Effluent | Penilloic acid, Penicilloic acid, Isopenillic acid | nih.govpku.edu.cnresearchgate.net |
| Microbial Degradation (P. fluorescens) | Benzylpenicilloic acid, Benzylpenilloic acid |
Applications of Advanced Spectroscopic and Structural Techniques for Related Compounds
The detailed structural elucidation of benzylpenicilloic acid and its various isomers and degradation products relies heavily on advanced spectroscopic and structural techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this research.
Nuclear Magnetic Resonance (NMR) has been instrumental in studying the kinetics and pathways of penicillin G degradation in real-time. rsc.orgoup.comoup.com By monitoring the appearance and disappearance of specific NMR signals, researchers can track the concentrations of penicillin G and its degradation products, such as benzylpenicilloic acid, over time. Two-dimensional NMR techniques, like Correlation Spectroscopy (COSY), are particularly powerful for identifying products in the early stages of degradation. oup.com Future applications could involve the use of more advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), to study the interaction of benzylpenicilloic acid with other molecules in solution, or solid-state NMR to investigate its structure in different physical forms.
Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the detection and quantification of benzylpenicilloic acid and its metabolites in complex mixtures. pku.edu.cnnih.govrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of unknown compounds. Tandem mass spectrometry (MS/MS) allows for the structural characterization of molecules by analyzing their fragmentation patterns. Future directions in this area include the broader application of techniques like ion mobility-mass spectrometry, which provides an additional dimension of separation based on the size and shape of ions, helping to distinguish between isomeric compounds.
The table below summarizes the application of these techniques to the study of benzylpenicilloic acid and related compounds.
| Technique | Application | Key Findings/Future Directions | Reference(s) |
| NMR Spectroscopy | Real-time kinetic studies of penicillin G degradation. | Elucidation of degradation pathways and rates. Future use of advanced techniques like DOSY and solid-state NMR. | rsc.orgoup.comoup.com |
| LC-MS/MS | Quantification of benzylpenicilloic acid in environmental and biological samples. | High sensitivity and specificity for trace-level detection. Development of methods for simultaneous analysis of multiple penicillin metabolites. | pku.edu.cnnih.govrsc.org |
| High-Resolution MS | Identification of unknown degradation products. | Accurate mass measurements for unambiguous formula determination. | pku.edu.cn |
Integration of Multi-Omics Technologies for Comprehensive Biochemical Pathway Mapping in Model Systems (e.g., Metabolomics of Degradation)
Understanding the complete biochemical pathways involved in the microbial degradation of benzylpenicillin and its subsequent metabolites like benzylpenicilloic acid requires a holistic, systems-level approach. Multi-omics technologies, which involve the comprehensive analysis of different types of biological molecules (e.g., genes, transcripts, proteins, metabolites), offer a powerful framework for achieving this. umyu.edu.ngresearchgate.net
Metabolomics , the study of the complete set of small-molecule metabolites in a biological system, is central to this effort. Untargeted metabolomics using LC-MS or GC-MS can provide a snapshot of all the small molecules present in a microbial culture that is degrading benzylpenicilloic acid. nih.gov This can reveal not only the direct degradation products but also changes in the microbe's central metabolism as it processes the compound. By comparing the metabolic profiles of antibiotic-treated and untreated cells over time, researchers can identify key metabolic shifts associated with the degradation process. nih.gov
However, a truly comprehensive understanding requires the integration of metabolomics data with other omics layers:
Genomics: Sequencing the genome of a degrading microorganism can identify all potential genes that might be involved in the breakdown of benzylpenicilloic acid, such as those encoding for β-lactamases, acylases, and other hydrolases.
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine which of the potential degradation genes are actively being expressed in the presence of benzylpenicilloic acid.
Proteomics: This involves identifying the full complement of proteins in the microorganism. This can confirm that the genes identified through transcriptomics are actually being translated into functional enzymes that can carry out the degradation.
By integrating these multi-omics datasets, it is possible to construct detailed biochemical pathway maps of benzylpenicilloic acid degradation. researchgate.netresearchgate.netembopress.org This approach can help to identify the specific enzymes responsible for each step of the degradation process and understand how these pathways are regulated at the genetic level. This knowledge is not only of fundamental scientific interest but could also be applied to develop enhanced bioremediation strategies for penicillin-contaminated environments. umyu.edu.ng
Q & A
Q. What enzymatic pathways interact with benzylpenicilloic acid, and how can these interactions be quantified?
- Key Enzymes : β-lactamase and penicillin amidase catalyze benzylpenicilloic acid metabolism. Kinetic studies show enzyme velocity increases linearly with substrate concentration (0–100 µM), as measured via extracted ion chromatogram (EIC) and retention time analysis .
- Assay Optimization : Use Michaelis-Menten kinetics to calculate and . For in vitro studies, combine spectrophotometric assays with LC-MS to track reaction intermediates .
Q. How can researchers resolve contradictions in hepatorenal toxicity data across studies?
- Data Discrepancies : Variations in reported toxicity may arise from differences in exposure duration, dose regimens, or metabolite profiles. For example, high-dose benzylpenicilloic acid (7312.5 µg/kg) reduces liver organ coefficients but not body weight, suggesting tissue-specific effects .
- Statistical Validation : Apply ANOVA with Tukey’s post hoc test (α = 0.05) to compare groups. Use GraphPad Prism for dose-response modeling and outlier detection .
Q. What advanced analytical techniques are suitable for tracking benzylpenicilloic acid isomers in biological samples?
- Isomer Separation : Benzylpenicilloic acid exists as α- and β-anilide isomers, which interconvert under thermal stress. Use chiral chromatography (e.g., C18 columns) and NMR spectroscopy to resolve and characterize isomers .
- Quantification : Optimize LC-MS conditions (e.g., mobile phase: 0.1% formic acid in acetonitrile/water) to achieve baseline separation. Validate with spiked recovery tests .
Methodological Recommendations
- Oxidative Stress Analysis : Measure lipid peroxidation (MDA levels) and antioxidant enzyme activity (SOD, GPX) in liver/kidney homogenates. Correlate with histopathological findings to confirm oxidative damage .
- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., 24-hour fasting before organ harvesting) and ensure data de-identification for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
